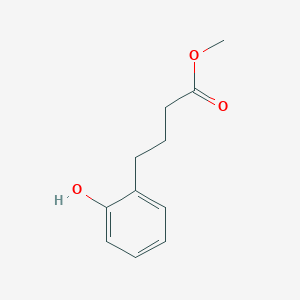
1-(6-Methylnaphthalen-2-yl)propan-1-one
Übersicht
Beschreibung
1-(6-Methylnaphthalen-2-yl)propan-1-one, also known as MNPP, is a synthetic compound that belongs to the family of substituted cathinones. It is a psychoactive substance that has gained attention in recent years due to its potential use in scientific research.
Wirkmechanismus
1-(6-Methylnaphthalen-2-yl)propan-1-one acts as a dopamine and norepinephrine reuptake inhibitor, which means that it increases the levels of these neurotransmitters in the brain. This leads to an increase in the release of dopamine and norepinephrine, which are associated with feelings of pleasure, motivation, and alertness. This compound also has a weak affinity for serotonin receptors, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal studies. It has been found to increase locomotor activity, induce hyperthermia, and alter the levels of various neurotransmitters in the brain. This compound has also been shown to have anxiogenic effects, which means that it can induce anxiety-like behavior in animals.
Vorteile Und Einschränkungen Für Laborexperimente
1-(6-Methylnaphthalen-2-yl)propan-1-one has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in large quantities, making it suitable for use in animal studies. This compound also has a similar structure and mechanism of action to other psychoactive substances, which allows for comparisons to be made between different compounds. However, this compound also has several limitations. It has not been extensively studied in humans, and its long-term effects are not well understood. This compound is also a controlled substance in many countries, which makes it difficult to obtain for research purposes.
Zukünftige Richtungen
There are several future directions for research on 1-(6-Methylnaphthalen-2-yl)propan-1-one. One area of interest is its potential use as a tool for studying the dopamine and norepinephrine systems in the brain. This compound may also have therapeutic potential for the treatment of certain psychiatric disorders, such as depression and attention deficit hyperactivity disorder. Future research could also focus on developing new synthesis methods for this compound that are more efficient and environmentally friendly. Overall, this compound is a promising compound for use in scientific research, and further studies are needed to fully understand its potential applications.
In conclusion, this compound is a synthetic compound that has gained attention in recent years for its potential use in scientific research. It has a similar structure and mechanism of action to other psychoactive substances and has been studied for its effects on behavior, cognition, and neurotransmitter systems. This compound has several advantages for use in lab experiments, but also has limitations due to its controlled status and lack of understanding of its long-term effects. Future research on this compound could focus on its potential therapeutic applications, as well as developing new synthesis methods and understanding its mechanism of action.
Wissenschaftliche Forschungsanwendungen
1-(6-Methylnaphthalen-2-yl)propan-1-one has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a similar structure and mechanism of action to other psychoactive substances such as cathinones and amphetamines, which are known to affect the central nervous system. This compound has been used in animal studies to investigate its effects on behavior, cognition, and neurotransmitter systems.
Eigenschaften
IUPAC Name |
1-(6-methylnaphthalen-2-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-3-14(15)13-7-6-11-8-10(2)4-5-12(11)9-13/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBCKNDFLRJODL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)C=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60526852 | |
| Record name | 1-(6-Methylnaphthalen-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60526852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69750-34-1 | |
| Record name | 1-(6-Methylnaphthalen-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60526852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



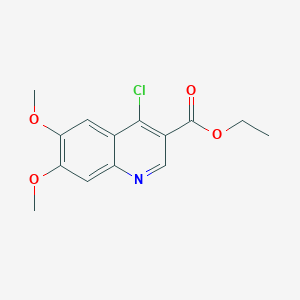

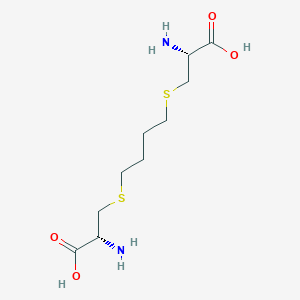

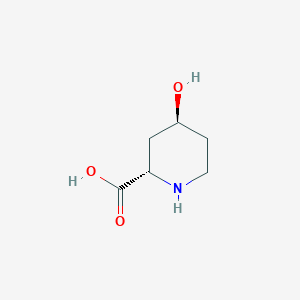
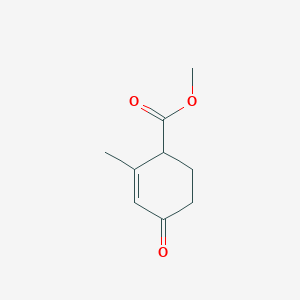
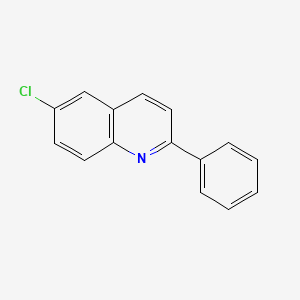
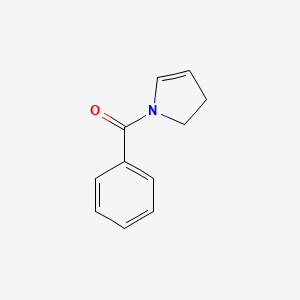
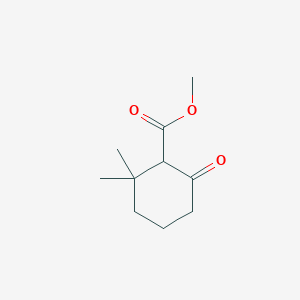
![1,3,7-Triazaspiro[4.5]decane-2,4-dione](/img/structure/B1611515.png)

